

A Technical Guide to the Spectral Properties of Cy3.5 Tetrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectral properties of **Cy3.5 tetrazine**, a fluorescent probe widely utilized in bioorthogonal chemistry for cellular imaging and biomolecule labeling. The document outlines its key spectral characteristics, details generalized experimental protocols for their determination, and illustrates relevant chemical reactions and photophysical principles.

Core Spectral and Physical Properties

Cy3.5 tetrazine is a fluorescent dye belonging to the cyanine family, functionalized with a tetrazine moiety. This modification allows for its participation in bioorthogonal "click chemistry" reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes like trans-cyclooctene (TCO).[1][2] This reaction is exceptionally fast and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in living systems.[3][4] The Cy3.5 fluorophore is known for its brightness and photostability.[5]

The quantitative spectral and physical properties of **Cy3.5 tetrazine** are summarized in the table below.



Property	Value	Notes
Excitation Maximum (λex)	~579 nm	-
Emission Maximum (λem)	~591 nm	-
Molar Extinction Coefficient (ε)	150,000 cm ⁻¹ M ⁻¹	A measure of how strongly the molecule absorbs light at a given wavelength.
Stokes Shift	~12-15 nm	The difference between the excitation and emission maxima.
Recommended Laser Lines	532 nm or 555 nm	For efficient excitation.
Solubility	DMSO, DMF, Water	Typically prepared as a stock solution in DMSO.
Molecular Weight	~1377.80 g/mol	-

Experimental Protocols

The characterization of the spectral properties of **Cy3.5 tetrazine** involves standard spectroscopic techniques. Below are generalized methodologies for acquiring absorbance and fluorescence spectra.

- 1. Measurement of Absorbance Spectrum and Molar Extinction Coefficient
- Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε).
- Instrumentation: A UV-Vis spectrophotometer.
- Methodology:
 - Sample Preparation: Prepare a stock solution of Cy3.5 tetrazine of a known concentration (e.g., 1 mM) in a suitable solvent such as DMSO. From this stock, create a dilution series in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration suitable for absorbance measurement (e.g., 5 μM).



- Blank Measurement: Use the experimental buffer as a blank to zero the spectrophotometer.
- Absorbance Scan: Measure the absorbance of the Cy3.5 tetrazine solution across a relevant wavelength range (e.g., 300-700 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm).
- 2. Measurement of Fluorescence Excitation and Emission Spectra
- Objective: To determine the wavelengths of maximum excitation (λex) and emission (λem).
- Instrumentation: A spectrofluorometer.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of Cy3.5 tetrazine in the desired buffer (e.g., 1 μM in PBS, pH 7.4) to avoid inner filter effects.
 - Emission Spectrum:
 - Set the excitation wavelength to the determined absorbance maximum (~579 nm).
 - Scan a range of emission wavelengths (e.g., 585-700 nm) to find the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).
 - Excitation Spectrum:
 - Set the emission detector to the determined emission maximum (~591 nm).
 - Scan a range of excitation wavelengths (e.g., 500-590 nm) to find the wavelength that produces the maximum fluorescence. This is the excitation maximum (λex).
 - Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the Cy3.5 tetrazine

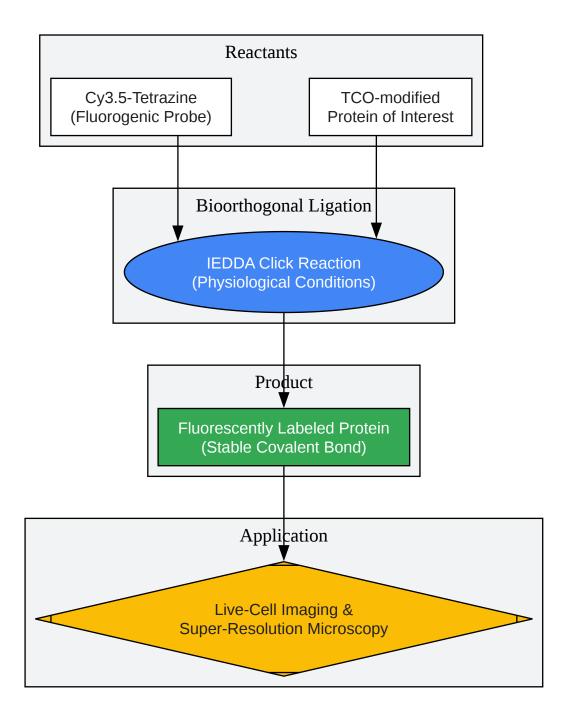


sample to that of a well-characterized fluorescent standard with a similar absorption and emission range (e.g., Rhodamine B) under identical experimental conditions.

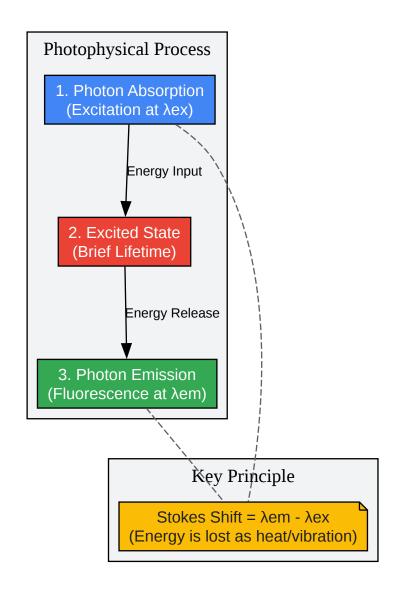
Visualizations: Workflows and Principles

The following diagrams illustrate the primary application of **Cy3.5 tetrazine** and the fundamental principles of fluorescence.









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